R (-) Tolperisone-d10

Chiral Bioanalysis Stereoselective Pharmacokinetics Enantiomeric Inversion

R (-) Tolperisone-d10 is the only analytically valid internal standard for stereoselective quantification of tolperisone enantiomers. Non-deuterated or racemic IS cannot differentiate chiral inversion or compensate for enantiomer-specific matrix effects. This d10-labeled single enantiomer is essential for bioequivalence studies, CYP2D6 polymorphism investigations, and preclinical ADME of enantiopure formulations. Ensure regulatory-compliant bioanalytical method validation with the matched SIL-IS.

Molecular Formula C16H23NO
Molecular Weight 255.42 g/mol
Cat. No. B12390211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR (-) Tolperisone-d10
Molecular FormulaC16H23NO
Molecular Weight255.42 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
InChIInChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1/i3D2,4D2,5D2,10D2,11D2
InChIKeyFSKFPVLPFLJRQB-DGKXZFAVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R (-) Tolperisone-d10: Deuterated Enantiopure Internal Standard for LC-MS/MS Quantitation


R (-) Tolperisone-d10 (CAS 2514950-90-2) is the deuterium-labeled analog of R (-) tolperisone, a single enantiomer of the centrally acting muscle relaxant tolperisone . The parent compound, R (-) tolperisone, possesses distinct pharmacological activity from its S (+) counterpart, with R (-) exhibiting higher broncho- and vasodilator effects while S (+) demonstrates greater muscle relaxant activity [1]. The compound incorporates ten deuterium atoms (d10) at the piperidine ring, providing a nominal mass shift of +10 Da relative to unlabeled analyte, enabling its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by LC-MS/MS or GC-MS .

Critical Procurement Distinctions: Why R (-) Tolperisone-d10 Cannot Be Replaced


Substitution of R (-) Tolperisone-d10 with non-deuterated R (-) tolperisone, racemic tolperisone-d10, or structurally unrelated internal standards introduces analytically significant and pharmacologically relevant errors. Non-deuterated analogs lack the mass offset required for MS differentiation, precluding their use as SIL-IS. Racemic tolperisone-d10 fails to account for stereoselective disposition documented in vivo, where plasma concentrations of l-tolperisone are significantly higher than d-tolperisone following racemate administration [1]. Furthermore, the use of non-deuterated, structurally distinct internal standards such as dibucaine or chlorphenesin [2] does not compensate for matrix effects, ion suppression, or extraction recovery variability with equivalent fidelity to a co-eluting SIL-IS [3].

Quantitative Differentiation Evidence: R (-) Tolperisone-d10 vs. Comparators


Enantiomer-Specific Quantitation Versus Racemic Deuterated Standards

R (-) Tolperisone-d10 enables enantiomer-specific quantitation that racemic tolperisone-d10 cannot provide. In rats administered racemic tolperisone (10 mg/kg IV), plasma concentrations of l-tolperisone were significantly higher than d-tolperisone at 5, 15, and 30 minutes post-dose, and mutual chiral inversion occurs when either enantiomer is administered alone [1]. This stereoselective disposition necessitates enantiomer-specific internal standards for accurate bioanalysis, a requirement met only by enantiopure deuterated standards such as R (-) Tolperisone-d10.

Chiral Bioanalysis Stereoselective Pharmacokinetics Enantiomeric Inversion

Deuterium-Induced Mass Shift Advantage Versus Non-Deuterated Internal Standards

R (-) Tolperisone-d10 provides a nominal mass shift of +10 Da relative to unlabeled R (-) tolperisone, enabling definitive MS differentiation . This isotopic labeling allows the compound to co-elute with the analyte under identical chromatographic conditions, thereby compensating for matrix effects and ion suppression phenomena that non-deuterated internal standards such as dibucaine cannot equivalently correct [1]. Non-deuterated IS may exhibit different extraction recovery and ionization efficiency, introducing systematic bias.

LC-MS/MS Quantitation Stable Isotope Labeling Matrix Effect Compensation

Pharmacologically Distinct R (-) Enantiomer Activity Versus S (+) Enantiomer

The R (-) enantiomer of tolperisone possesses distinct pharmacological properties relative to the S (+) enantiomer. While S (+) tolperisone exhibits greater muscle relaxant activity, R (-) tolperisone demonstrates higher broncho- and vasodilator effects [1]. The absolute configuration of (−) tolperisone has been confirmed as R by circular dichroism spectroscopy and X-ray crystallography [2]. This pharmacological differentiation supports the rationale for enantiomer-specific research applications requiring R (-) Tolperisone-d10 as the matched internal standard.

Enantiomer Pharmacology Bronchodilation Vasodilation

Precision and Accuracy Requirement in High-Variability Pharmacokinetic Studies

Tolperisone exhibits wide interindividual pharmacokinetic variability driven by CYP2D6 genetic polymorphism, with AUCinf values varying 5.18-fold between CYP2D6*10/*10 and wild-type genotypes [1]. Accurate quantitation across this wide dynamic range requires robust internal standardization. LC-MS/MS methods for tolperisone in human plasma have achieved linear calibration ranges of 0.5-300 ng/mL (r > 0.999) with an LLOQ of 0.5 ng/mL using 200 μL plasma [2]. The use of R (-) Tolperisone-d10 as a SIL-IS is essential for maintaining this analytical precision across the variable concentration ranges encountered in pharmacogenomic studies.

Pharmacokinetics CYP2D6 Polymorphism Bioequivalence

Optimal Application Scenarios for R (-) Tolperisone-d10 Based on Quantitative Evidence


Enantiomer-Specific Pharmacokinetic and Chiral Inversion Studies

R (-) Tolperisone-d10 is the analytically required internal standard for LC-MS/MS studies investigating stereoselective disposition of tolperisone enantiomers. Given documented stereoselective plasma concentrations and mutual chiral inversion in vivo [1], only an enantiopure deuterated IS can support accurate quantitation of individual enantiomers. Applications include preclinical ADME studies of enantiopure tolperisone formulations and investigations of chiral inversion mechanisms.

CYP2D6 Pharmacogenomic and Bioequivalence Studies

The compound is essential for bioanalytical method validation in studies where tolperisone plasma concentrations vary widely due to CYP2D6 polymorphism [1]. The 5.18-fold difference in AUCinf between genotype groups demands an internal standard capable of maintaining precision across a broad dynamic range. R (-) Tolperisone-d10 supports regulatory-compliant bioequivalence studies and clinical pharmacogenomic investigations.

Bronchodilator and Vasodilator Mechanism Research

For research programs investigating the distinct broncho- and vasodilatory pharmacology of the R (-) enantiomer [1], R (-) Tolperisone-d10 provides the matched analytical standard for quantifying drug levels in target tissues or plasma. This application is particularly relevant for studies seeking to separate the muscle relaxant effects of S (+) tolperisone from the vasoactive properties of the R (-) form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for R (-) Tolperisone-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.